

Application Note: LysoTracker Yellow HCK-123 for High-Content Screening Assays

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Compound of Interest

Compound Name: LysoTracker Yellow HCK 123

Cat. No.: B15555819

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Audience: Researchers, scientists, and drug development professionals.

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes.[1][2] This cell-permeable dye is a valuable tool for investigating lysosomal function and dynamics in live cells.[3][4][5] In the context of drug discovery and cell biology, high-content screening (HCS) enables the automated acquisition and analysis of cellular images to quantify phenotypic changes in response to various treatments.[6][7][8] This application note provides a detailed protocol for utilizing LysoTracker Yellow HCK-123 in HCS assays to assess lysosomal acidification and morphology, key parameters in cellular health, autophagy, and lysosomal storage diseases.[9][10]

Principle of the Assay

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a fluorophore.[1][2] In its neutral state, it can freely cross cell membranes. Upon entering acidic compartments such as lysosomes, the dye becomes protonated and trapped, leading to a significant increase in fluorescence intensity within these organelles.[3][4][11] This accumulation allows for the visualization and quantification of lysosomes using fluorescence microscopy and high-content imaging platforms. The intensity of the LysoTracker signal can be correlated with the degree of lysosomal acidification.[12]

Materials and Reagents

- LysoTracker Yellow HCK-123 (e.g., from Thermo Fisher Scientific or MedchemExpress)[1][5]
- Cell culture medium (appropriate for the cell line used)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well or 384-well microplates suitable for imaging
- Test compounds (e.g., Chloroquine as a positive control for lysosomal de-acidification)
- Hoechst 33342 or other nuclear stain
- High-content imaging system
- Image analysis software

Data Presentation

High-content screening with LysoTracker Yellow HCK-123 can generate a wealth of quantitative data. Below are examples of how to structure this data for clear interpretation.

Table 1: Assay Parameters for LysoTracker Yellow HCK-123 Staining

Parameter	Recommended Value
Excitation Wavelength	~465 nm
Emission Wavelength	~535 nm
Working Concentration	50 - 100 nM
Incubation Time	30 - 60 minutes
Incubation Temperature	37°C

Table 2: Quantitative HCS Data for Chloroquine-Treated Cells

Treatment	Average LysoTracker Intensity (per cell)	Number of Lysosomes (per cell)	Cell Count
Vehicle Control (DMSO)	15,234 ± 1,287	58 ± 7	10,543
Chloroquine (10 µM)	18,976 ± 2,145	75 ± 11	9,876
Chloroquine (50 µM)	25,432 ± 3,456	112 ± 15	8,123

Note: Data are representative and will vary depending on the cell type, treatment, and imaging system.

Experimental Protocols

Protocol 1: Preparation of Reagents

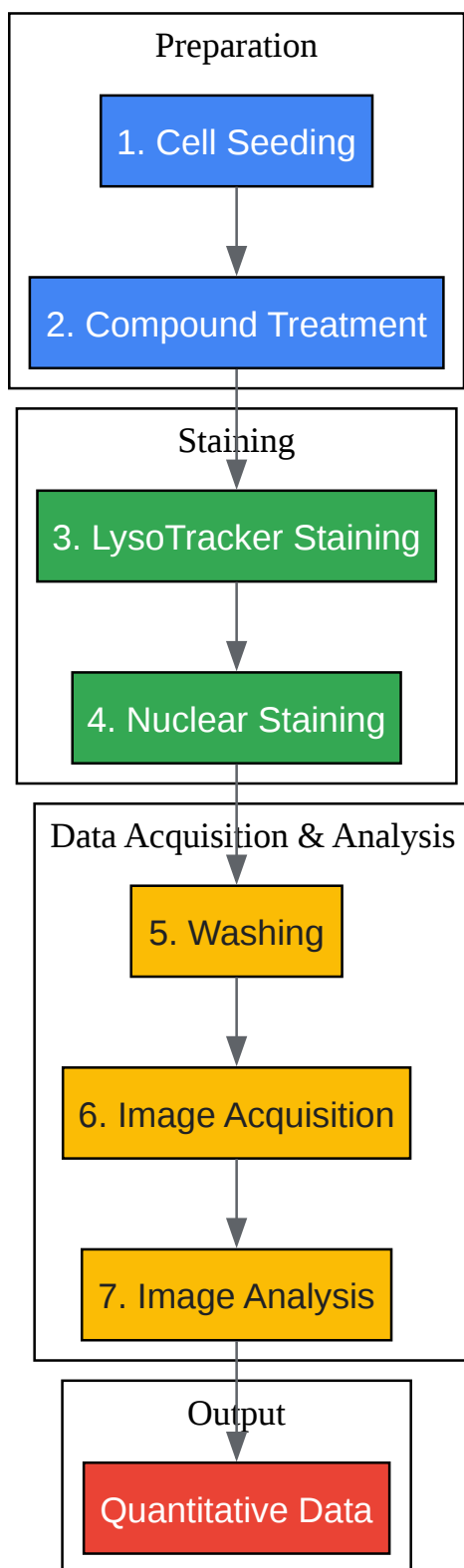
- **LysoTracker Yellow HCK-123 Stock Solution (1 mM):** The dye is often supplied as a solution in DMSO. If provided as a solid, dissolve it in high-quality, anhydrous DMSO to create a 1 mM stock solution.^[2] Store at -20°C, protected from light and moisture.^{[1][13]}
- **LysoTracker Yellow HCK-123 Working Solution (50-100 nM):** On the day of the experiment, dilute the 1 mM stock solution into pre-warmed (37°C) cell culture medium to the desired final working concentration.^[14] It is crucial to prepare this solution fresh for each experiment.
- **Positive Control (Chloroquine):** Prepare a stock solution of Chloroquine in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

Protocol 2: High-Content Screening Assay Workflow

- **Cell Seeding:** Seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
- **Compound Treatment:** Treat cells with test compounds and controls (e.g., vehicle and Chloroquine) for the desired period.

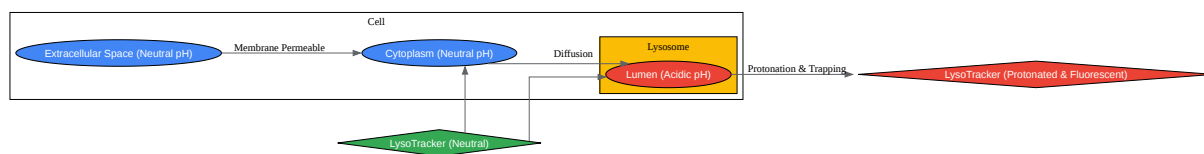
- LysoTracker Staining:
 - Carefully remove the compound-containing medium from the wells.
 - Add the pre-warmed LysoTracker Yellow HCK-123 working solution to each well.[\[1\]](#)
 - Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.[\[1\]](#)
- Nuclear Staining (Optional): During the last 10-15 minutes of the LysoTracker incubation, add Hoechst 33342 to the wells at a final concentration of 1 µg/mL for nuclear counterstaining.[\[1\]](#) This is essential for cell segmentation in the image analysis step.
- Washing: Gently wash the cells once or twice with pre-warmed PBS to remove unbound dye.[\[1\]](#)
- Imaging: Add fresh, phenol red-free medium or PBS to the wells.[\[1\]](#) Immediately acquire images using a high-content imaging system with appropriate filter sets for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm) and the nuclear stain. Acquire images from multiple fields per well to ensure robust data.[\[1\]](#)
- Image Analysis: Utilize image analysis software to:
 - Segment cells: Identify individual cells based on the nuclear stain.
 - Identify lysosomes: Within each cell, identify and quantify the LysoTracker-positive objects (lysosomes).
 - Quantify parameters: Measure various parameters such as the total and average fluorescence intensity of LysoTracker per cell, the number, size, and shape of lysosomes per cell, and the total cell count.

Mandatory Visualizations



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Caption: High-Content Screening Workflow with LysoTracker Yellow HCK-123.



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